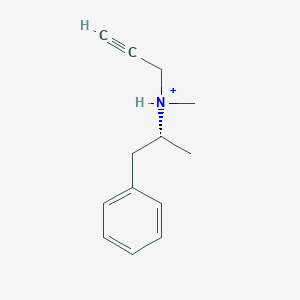
(-)-Selegiline(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-selegiline(1+) is a selegiline(1+). It is a conjugate acid of a (-)-selegiline.
Aplicaciones Científicas De Investigación
Parkinson's Disease Management
(-)-Selegiline has been extensively studied for its efficacy in managing Parkinson's disease. A systematic review and meta-analysis involving 27 randomized controlled trials (RCTs) indicated that selegiline significantly improves the Unified Parkinson's Disease Rating Scale (UPDRS) scores over time. The mean differences in UPDRS scores compared to placebo showed a consistent trend of improvement with increasing treatment duration:
| Duration | Mean Difference (MD) | 95% Confidence Interval (CI) |
|---|---|---|
| 1 month | -3.56 | (-6.67, -0.45) |
| 3 months | -3.32 | (-3.75, -2.89) |
| 6 months | -7.46 | (-12.60, -2.32) |
| 12 months | -5.07 | (-6.74, -3.41) |
| 48 months | -8.78 | (-13.75, -3.80) |
| 60 months | -11.06 | (-16.19, -5.94) |
The findings suggest that while (-)-selegiline is effective in improving motor symptoms, it also presents a higher risk of adverse events, particularly neuropsychiatric disorders .
Treatment of Disorders of Consciousness
In an open pilot study involving patients with disorders of consciousness, (-)-selegiline demonstrated potential benefits in improving arousal levels and clinical diagnoses among patients with vascular or anoxic etiologies. Notably, some patients transitioned from a vegetative state to a minimally conscious state following treatment . This suggests that (-)-selegiline may have applications in neurorehabilitation.
Neuroprotective Properties
Research indicates that (-)-selegiline possesses neuroprotective properties through various mechanisms:
- Reduction of Oxidative Stress : Studies have shown that (-)-selegiline can reduce oxidative stress and protect against neurotoxins .
- Neurotrophic Effects : It has been observed to exert neurotrophic effects which may contribute to neuronal survival and function .
- Disease-Modifying Potential : Experimental data suggests that (-)-selegiline may modify the course of neurodegenerative diseases by enhancing dopaminergic function and reducing apoptosis .
Potential Applications in Oncology
Recent studies have explored the repurposing of (-)-selegiline for cancer treatment:
- Breast Cancer : Research has indicated that (-)-selegiline can induce apoptosis in estrogen receptor-positive and triple-negative breast cancer cells through mechanisms independent of reactive oxygen species . This highlights its potential as an adjunctive therapy in oncology.
Table: Efficacy of Selegiline on Cancer Cell Lines
| Cancer Type | Efficacy Observed |
|---|---|
| Estrogen Receptor Positive | Induces cell death |
| Triple-Negative Breast Cancer | Induces cell death |
Future Perspectives
The ongoing interest in (-)-selegiline is fueled by its multifaceted applications across various fields:
- Cardiovascular Health : Animal studies suggest that (-)-selegiline may improve vascular function and reduce oxidative stress related to cardiovascular diseases .
- Transdermal Delivery Systems : Innovative formulations such as transdermal systems are being developed to enhance bioavailability and minimize side effects associated with oral administration .
Propiedades
Fórmula molecular |
C13H18N+ |
|---|---|
Peso molecular |
188.29 g/mol |
Nombre IUPAC |
methyl-[(2R)-1-phenylpropan-2-yl]-prop-2-ynylazanium |
InChI |
InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/p+1/t12-/m1/s1 |
Clave InChI |
MEZLKOACVSPNER-GFCCVEGCSA-O |
SMILES isomérico |
C[C@H](CC1=CC=CC=C1)[NH+](C)CC#C |
SMILES canónico |
CC(CC1=CC=CC=C1)[NH+](C)CC#C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















